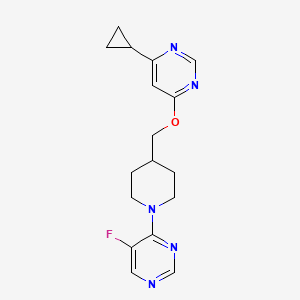

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine

Description

Historical Development of Fluorinated Pyrimidine Research

The exploration of fluorinated pyrimidines began in the mid-20th century with the discovery of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent still used to treat over 2 million cancer patients annually. Early research focused on modifying pyrimidine bases to disrupt nucleic acid synthesis, leveraging fluorine’s electronegativity to enhance metabolic stability and target binding. The incorporation of fluorine into pyrimidine rings was found to perturb thymidylate synthase (TS) activity, a critical enzyme in DNA replication, by forming a stable ternary complex with its cofactor and substrate. Over decades, advances in fluorine chemistry enabled the synthesis of diverse fluorinated pyrimidine analogs, including prodrugs like capecitabine and trifluridine, which improved bioavailability and tumor selectivity.

Recent developments emphasize precision medicine, with isotopic labeling (e.g., ^18^F or ^13^C) allowing researchers to track fluorinated pyrimidine biodistribution and metabolism in real time. Computational studies have further elucidated how fluorine substitutions alter nucleic acid dynamics, revealing secondary mechanisms such as RNA pseudouridylation inhibition and DNA topoisomerase 1 (Top1) interference. These insights have spurred the design of next-generation fluorinated pyrimidines, including 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine, which integrates cyclopropyl and piperidine moieties to optimize pharmacokinetic and pharmacodynamic properties.

Significance in Heterocyclic Medicinal Chemistry

Pyrimidines are indispensable in medicinal chemistry due to their ubiquity in nucleic acids and coenzymes. The heterocyclic core’s adaptability permits strategic substitutions that modulate electronic, steric, and solubility profiles, making it a scaffold of choice for drug discovery. Fluorination at the 5-position of pyrimidine, as seen in 5-FU, enhances metabolic resistance by mimicking uracil while introducing steric hindrance that disrupts enzymatic processing.

The introduction of piperidine and cyclopropyl groups further diversifies pyrimidine pharmacology. Piperidine, a six-membered amine ring, confers conformational flexibility and improves blood-brain barrier penetration, as evidenced by its use in antipsychotics and analgesics. Cyclopropane rings, with their unique strain and rigidity, enhance binding affinity to hydrophobic enzyme pockets and reduce oxidative metabolism. In this compound, these substituents synergize to create a molecule with tailored interactions against oncogenic targets.

Evolution of Pyrimidine-Piperidine Conjugates in Drug Discovery

Pyrimidine-piperidine conjugates represent a strategic fusion of nucleic acid mimics and bioactive amine scaffolds. Early examples include kinase inhibitors like imatinib, where piperidine enhances solubility and target engagement. The piperidine moiety’s nitrogen atom facilitates hydrogen bonding with aspartate or glutamate residues in enzyme active sites, while its chair conformation allows for optimal spatial alignment.

In fluorinated pyrimidine derivatives, piperidine is often linked via ether or methylene bridges to modulate electronic effects. For instance, the 4-((piperidin-1-yl)methyl) group in this compound likely enhances cellular uptake by increasing lipophilicity, as observed in analogous compounds targeting tyrosine kinases. Recent synthetic advances, such as palladium-catalyzed cross-coupling reactions, have streamlined the production of these conjugates, enabling rapid structure-activity relationship (SAR) studies.

Research Trends in Cyclopropyl-Substituted Pyrimidines

Cyclopropyl substitutions have emerged as a key strategy to optimize pyrimidine-based therapeutics. The cyclopropane ring’s angle strain (60°) introduces torsional rigidity, stabilizing bioactive conformations and resisting cytochrome P450-mediated oxidation. In antiviral and anticancer agents, cyclopropyl groups at the 6-position of pyrimidine rings improve target selectivity by occupying hydrophobic subpockets, as demonstrated in non-nucleoside reverse transcriptase inhibitors.

Synthetic methodologies for cyclopropane-functionalized pyrimidines have advanced significantly. For example, vinylboronic ester-mediated cyclopropanation, as described by Aggarwal and Gaunt, enables stereoselective formation of trans-cyclopropane derivatives. This technique was pivotal in synthesizing 6-cyclopropylpyrimidin-4-yl intermediates for compounds like this compound, where the cyclopropyl group’s spatial orientation dictates binding to kinases or DNA repair enzymes.

Table 1: Impact of Cyclopropyl Substitutions on Pyrimidine Bioactivity

The table above summarizes how cyclopropyl placement influences pyrimidine bioactivity, underscoring its versatility in drug design.

Properties

IUPAC Name |

4-cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c18-14-8-19-10-22-17(14)23-5-3-12(4-6-23)9-24-16-7-15(13-1-2-13)20-11-21-16/h7-8,10-13H,1-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKAWOSHRALWMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=NC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopropylpyrimidine intermediate.

Introduction of the Fluoropyrimidine Group: The final step involves the incorporation of the fluoropyrimidine group through a coupling reaction, often facilitated by a catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule, potentially altering its biological activity.

Coupling Reactions: These reactions are essential for forming complex structures and can be facilitated by catalysts such as palladium or copper.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically relevant analogs, enabling a comparative analysis based on substituent effects, physicochemical properties, and synthetic strategies.

Table 1: Structural and Functional Comparison

Key Findings:

Fluorine Substitution : The 5-fluoro group in the target compound parallels fluorinated analogs like CAS 108855-18-1, which exhibit improved metabolic stability and blood-brain barrier penetration, critical for CNS-targeted drugs .

Piperidine Modifications: The (6-cyclopropylpyrimidin-4-yl)oxymethyl group distinguishes the target from compounds such as CAS 1032823-75-8, where a methylsulfonylphenyl-pyridine substituent is used.

Heterocyclic Diversity: Unlike the chromeno-pyrimidine in , the target lacks fused ring systems, which may reduce molecular rigidity and alter binding kinetics. Conversely, the oxadiazole in introduces polarity via the sulfonyl group, absent in the target .

Biological Activity

The compound 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-fluoropyrimidine is a complex organic molecule with potential therapeutic applications. Its structural features suggest interactions with various biological targets, which may lead to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.

Structural Overview

The compound consists of several key structural components:

- Piperidine Ring : Known for its diverse biological activities, including anesthetic and antidiabetic properties.

- Cyclopropyl-substituted Pyrimidine : This moiety may enhance the compound's interaction with biological targets.

- Fluoropyrimidine Moiety : Often associated with anticancer and antiviral activities.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases .

- Antimicrobial Activity : The piperidine nucleus is linked to antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : The fluoropyrimidine component may contribute to the compound's ability to inhibit cancer cell proliferation, particularly in resistant strains .

Pharmacological Profile

Based on structure-activity relationship (SAR) studies, the following pharmacological effects have been observed:

- Antimalarial Activity : The compound has been investigated for its potential to inhibit plasmodial kinases, which are novel targets in malaria treatment .

- Hypoglycemic Effects : Compounds with similar structures have demonstrated the ability to regulate glucose levels, suggesting potential use in diabetes management .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study evaluated various piperidine derivatives for their antimicrobial properties. The results indicated that derivatives similar to this compound exhibited significant activity against multiple bacterial strains. The study utilized standard agar diffusion methods and determined minimum inhibitory concentrations (MICs) for each strain .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against a panel of cancer cell lines. Results showed that it significantly inhibited cell growth in resistant cancer types, suggesting a mechanism involving apoptosis induction and cell cycle arrest. This study highlights the compound's potential as a lead structure for developing new anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.